molecular formula C18H21N3O B2951941 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034357-36-1

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2951941
CAS No.: 2034357-36-1
M. Wt: 295.386
InChI Key: RAXGSPWIQQSGFX-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroisoquinoline moiety linked to an azetidine ring via a methylene group, with a pyrrole-substituted ethanone bridge. The 3,4-dihydroisoquinoline scaffold is notable for its conformational rigidity and aromatic interactions, while the azetidine (4-membered nitrogen-containing ring) introduces strain that may enhance binding selectivity. Though direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest plausible routes involving coupling reactions (e.g., BOPCl-mediated amidation) or nitro reduction followed by alkylation .

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(14-19-8-3-4-9-19)21-12-17(13-21)20-10-7-15-5-1-2-6-16(15)11-20/h1-6,8-9,17H,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXGSPWIQQSGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:

  • Formation of 3,4-dihydroisoquinoline: : Starting from benzylamine and acrylonitrile, cyclization leads to the formation of the dihydroisoquinoline ring.

  • Azetidine Ring Formation: : Reacting the dihydroisoquinoline with an epoxide or appropriate halide under basic conditions to form the azetidine ring.

  • Ethanone Derivative Formation: : Coupling the azetidine intermediate with a pyrrole derivative, often via a nucleophilic substitution or condensation reaction.

Industrial Production Methods

In an industrial setting, the production would likely be optimized for scale, involving continuous flow chemistry techniques, catalytic systems to ensure higher yields, and the usage of solvents and conditions that promote efficient product separation and purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can participate in various chemical reactions:

  • Oxidation: : Oxidizing agents like PCC or DMP can potentially convert secondary amines to their corresponding oximes or nitroso derivatives.

  • Reduction: : Hydrogenation or hydride transfer reagents can reduce the azetidine ring or the pyrrole ring.

  • Substitution: : Electrophilic or nucleophilic substitution at the pyrrole ring or the ethanone group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, PCC, DMP.

  • Reduction: : Catalytic hydrogenation (Pd/C), Lithium aluminum hydride.

  • Substitution: : Sodium hydride, Halogenated reagents, Grignard reagents.

Major Products Formed

  • Oxidation: : Oximes, nitroso compounds.

  • Reduction: : Amine derivatives.

  • Substitution: : Varies based on the nucleophile/electrophile used but can lead to substituted ethanone derivatives or pyrrole derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound serves as a precursor to more complex molecules, owing to its multi-functional groups that can be manipulated for creating diverse chemical entities.

Biology and Medicine

The structural features of the compound might present biological activity, making it a candidate for pharmaceutical research, particularly in the realm of central nervous system agents or anticancer compounds.

Industry

Mechanism of Action

Understanding the mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone requires insight into its interaction with biological targets.

  • Molecular Targets: : Enzymes involved in neurotransmitter synthesis or receptors in the CNS could be potential targets.

  • Pathways: : Interaction with neuronal receptors or enzyme inhibition pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name / ID Core Structure Substituents/Functional Groups Key Pharmacological Target
Target Compound 3,4-Dihydroisoquinoline + Azetidine Ethanone-linked pyrrole Not reported (hypothesized CNS activity)
LY3154207 () 3,4-Dihydroisoquinoline Dichlorophenyl, hydroxybutyl Dopamine D1 receptor (PAM)
TKDC () 3,4-Dihydroisoquinoline Chlorophenyl-sulfonamide K2P channels (allosteric modulator)
DRO () 3,4-Dihydroisoquinoline Pyrazole-carboxamide Antiproliferative/apoptotic agent
5173 HCl () 3,4-Dihydroisoquinoline + Azetidine Isopropylthiophenyl Not reported
955965-67-0 () 3,4-Dihydroisoquinoline 3-Nitro-pyrazole Not reported

Key Observations :

  • Azetidine vs.
  • Ethanone-Linked Groups: The pyrrole substituent distinguishes it from LY3154207’s dichlorophenyl group (lipophilic) and TKDC’s sulfonamide (polar), suggesting divergent solubility and target engagement .
  • Bioisosteric Replacements : Compounds like DRO (pyrazole-carboxamide) and 955965-67-0 (nitro-pyrazole) demonstrate how heterocyclic replacements modulate activity, implying the target’s pyrrole may offer unique electronic profiles .

Table 3: Activity Profiles of Analogues

Compound Biological Activity Potency (IC50/EC50) Selectivity
Target Compound Unknown (structural similarity suggests CNS targets)
LY3154207 () Dopamine D1 receptor PAM EC50 = 230 nM (D1) >100x over D2/D3
TKDC () K2P channel modulation IC50 = 568 nM (TREK-1) Moderate selectivity
DRO () Apoptosis induction in cancer cells IC50 = 1.2 µM (HeLa) Broad-spectrum

Activity Trends :

  • Antiviral/Anticancer: and highlight dihydroisoquinoline derivatives’ versatility, though the target’s pyrrole group may steer activity toward distinct pathways .

Biological Activity

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound characterized by its unique structural features, including an azetidine ring and a dihydroisoquinoline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets and pathways.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2OC_{16}H_{20}N_2O, with a molecular weight of approximately 256.35 g/mol. Its structure features significant functional groups that contribute to its reactivity and biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

1. Receptor Binding:
The compound may interact with specific receptors on cell surfaces, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.

2. Enzyme Inhibition:
It could inhibit the activity of certain enzymes involved in metabolic pathways. Such inhibition can alter the physiological processes within cells.

3. Signal Transduction Modulation:
The compound may influence intracellular signaling pathways, affecting various cellular responses and potentially leading to therapeutic effects.

Biological Activity Studies

Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:

Activity Type Description
Antimicrobial Compounds in this class have shown efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Anti-inflammatory Some derivatives have demonstrated significant anti-inflammatory properties in preclinical models .
Cytotoxicity Certain studies report cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Efficacy:
    A study evaluated a series of azetidine derivatives for their antibacterial properties. The results indicated that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria at varying concentrations .
  • Anti-inflammatory Activity:
    Research on azetidinones demonstrated their effectiveness in reducing inflammation in animal models, highlighting their potential use in treating inflammatory diseases .
  • Cytotoxic Effects:
    Preliminary investigations into the cytotoxicity of related compounds revealed promising results against various cancer cell lines, suggesting that further development could lead to novel anticancer therapies .

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